![molecular formula C20H18N4OS B2776774 N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide CAS No. 1112039-97-0](/img/structure/B2776774.png)

N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

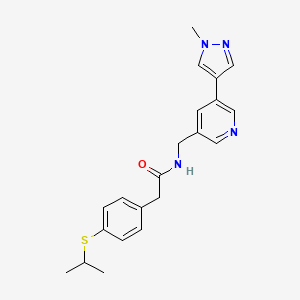

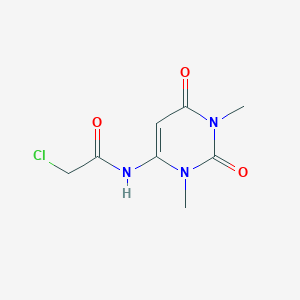

The compound “N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a carboxamide group, which is often found in proteins and other bioactive molecules . The presence of a chlorophenyl group indicates that the compound might have some bioactive properties, as chlorophenyl groups are common in many drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the chlorophenyl and cyclohexylmethylamino groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The piperidine ring would likely contribute to the rigidity of the molecule, while the various functional groups could participate in a variety of intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar cyclohexyl group could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación

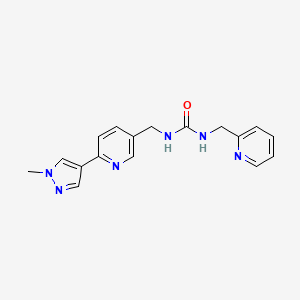

Hydrogen Bonding and Molecular Structure

The compound N-(4-chlorophenyl)-3-{3-[(cyclohexylmethyl)amino]-3-oxopropyl}piperidine-1-carboxamide is related to a class of compounds exhibiting significant hydrogen bonding and intricate molecular structures. For instance, a study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of three anticonvulsant enaminones, revealing intricate hydrogen bonding and molecular conformations. These structures exhibited sofa conformations in cyclohexene rings and significant disorder in carbomethoxy groups due to rotation, highlighting the complex molecular behavior and potential for diverse interactions and applications in scientific research (Kubicki, Bassyouni, & Codding, 2000).

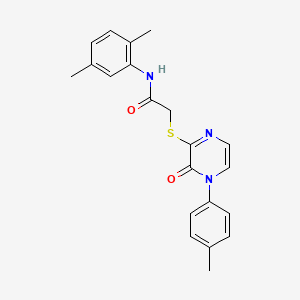

Chemical Transformations and Antibacterial Activity

Chemical transformations of related compounds have been shown to yield a variety of derivatives with potential antibacterial properties. For example, a study conducted by Anusevičius et al. (2014) explored the cyclization reaction of a related compound, leading to the formation of diverse derivatives such as tetrahydropyridine, dihydropyrazolone, and oxazole. These compounds exhibited weak antibacterial activity, suggesting their potential utility in antimicrobial applications (Anusevičius et al., 2014).

Molecular Interaction and Drug Candidate Potential

The interaction of related compounds with biological receptors has been a subject of extensive study. For instance, Shim et al. (2002) investigated the molecular interaction of a compound structurally similar to this compound with the CB1 cannabinoid receptor. The study provided insights into the conformational preferences of the compound and its analogs, contributing to the understanding of receptor-ligand interactions and the design of receptor antagonists (Shim et al., 2002).

Synthesis and In Vitro Evaluation

The synthesis and evaluation of related compounds have been instrumental in exploring their potential as drug candidates. For example, Pouramiri, Kermani, and Khaleghi (2017) synthesized a series of novel compounds, demonstrating their in vitro antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-14-3-7-16(8-4-14)19-22-18(25-23-19)13-26-20-21-11-12-24(20)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAFPCQBXTYKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2776691.png)

![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)

![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)

![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)